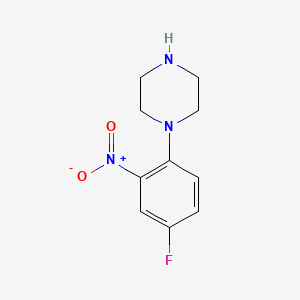

1-(4-Fluoro-2-nitrophenyl)piperazine

Description

Contextualization within Substituted Piperazine (B1678402) Chemistry

Substituted piperazines represent a broad and vital class of heterocyclic compounds. The piperazine moiety is a common structural feature in a vast number of biologically active molecules and approved pharmaceutical drugs. masterorganicchemistry.com The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the introduction of various functional groups and the tuning of physicochemical properties such as solubility, basicity, and lipophilicity.

1-(4-Fluoro-2-nitrophenyl)piperazine is a specific example of an N-arylpiperazine, where one of the piperazine nitrogens is directly attached to an aromatic ring. The substituents on the phenyl ring, in this case, a fluorine atom and a nitro group, significantly influence the electronic properties and reactivity of the entire molecule. The presence of the fluorine atom, for instance, can enhance metabolic stability and binding affinity to biological targets in derivative compounds.

Significance as a Chemical Scaffold in Research

The true value of this compound lies in its role as a versatile chemical scaffold or building block. Its structure contains multiple reactive sites that can be further modified to create more complex molecules with desired properties.

The secondary amine group of the piperazine ring is readily available for a variety of chemical transformations, including acylation, alkylation, and sulfonylation. Furthermore, the nitro group on the phenyl ring can be reduced to an amino group, which can then participate in a wide range of subsequent reactions, such as amide bond formation or diazotization. This dual functionality makes this compound a highly sought-after intermediate in multi-step synthetic sequences.

One notable application of a related isomer, 1-(2-Fluoro-4-nitrophenyl)piperazine (B149060), is as an intermediate in the synthesis of Eperezolid, an antimicrobial agent. This highlights the potential of such fluoronitrophenylpiperazine structures in the development of new therapeutic agents. While specific research findings exclusively focused on this compound are not extensively detailed in publicly accessible literature, its structural motifs are present in compounds investigated in various research areas. For example, derivatives of fluorobenzylpiperazine have been explored as tyrosinase inhibitors for their potential in treating hyperpigmentation disorders.

The strategic placement of the fluoro and nitro groups, combined with the inherent versatility of the piperazine core, ensures that this compound will continue to be a valuable tool for chemists engaged in the design and synthesis of novel compounds with potential applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYLKZRKXDCEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372058 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243128-46-3 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Derivatization Strategies of the Core Scaffold

N-Substitution Reactions on the Piperazine (B1678402) Ring

The secondary amine (-NH) on the piperazine ring of 1-(4-fluoro-2-nitrophenyl)piperazine is a nucleophilic center that readily undergoes N-substitution reactions. This allows for the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic properties. Common N-substitution reactions include N-alkylation and N-acylation.

N-Alkylation: This process typically involves the reaction of the piperazine with an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA). The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups.

N-Acylation: Acyl groups are introduced by reacting the piperazine with acylating agents like acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base to scavenge the acidic byproduct. For instance, reacting this compound with acetyl chloride would yield its N-acetyl derivative. This type of modification is crucial for creating amide functionalities.

The following table summarizes representative N-substitution reactions on the piperazine ring, based on established chemical principles for similar phenylpiperazine scaffolds.

| Reactant | Reagent | Reaction Type | Product | Typical Conditions |

|---|---|---|---|---|

| This compound | Benzyl bromide | N-Alkylation | 1-Benzyl-4-(4-fluoro-2-nitrophenyl)piperazine | K₂CO₃, Acetonitrile (B52724), Reflux |

| This compound | Acetyl chloride | N-Acylation | 1-Acetyl-4-(4-fluoro-2-nitrophenyl)piperazine | Triethylamine, Dichloromethane, 0 °C to rt |

| This compound | Trifluoromethanesulfonic anhydride | N-Sulfonylation | 1-(4-Fluoro-2-nitrophenyl)-4-(trifluoromethylsulfonyl)piperazine | Triethylamine, Dichloromethane, 0 °C |

| This compound | Benzaldehyde / NaBH(OAc)₃ | Reductive Amination | 1-Benzyl-4-(4-fluoro-2-nitrophenyl)piperazine | Dichloroethane, Acetic Acid, rt |

Modifications on the Fluoronitrophenyl Moiety

The fluoronitrophenyl group of the title compound is activated towards several important transformations, primarily focusing on the nitro group and the fluorine atom.

Reduction of the Nitro Group: The nitro group (-NO₂) is a versatile functional group that can be readily reduced to an amino group (-NH₂). This transformation is fundamental for further derivatization, such as diazotization or amide bond formation. Standard methodologies for this reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com Chemical reduction using metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂), are also highly effective and offer good functional group tolerance. commonorganicchemistry.com The resulting 5-fluoro-2-(piperazin-1-yl)aniline is a key intermediate for synthesizing more complex molecules.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the ortho-nitro group. nih.govbeilstein-journals.org This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. Common nucleophiles include alkoxides (e.g., sodium methoxide), amines (e.g., ammonia, alkylamines), and thiols. beilstein-journals.org These reactions typically proceed under basic conditions in polar aprotic solvents like DMF or DMSO at elevated temperatures. The SNAr reaction provides a powerful tool for introducing diverse functional groups at the 4-position of the phenyl ring.

The table below illustrates potential modifications on the fluoronitrophenyl moiety.

| Reactant | Reagent(s) | Reaction Type | Product | Typical Conditions |

|---|---|---|---|---|

| This compound | H₂, Pd/C | Nitro Reduction | 5-Fluoro-2-(piperazin-1-yl)aniline | Methanol, rt, H₂ atmosphere |

| This compound | Fe, NH₄Cl | Nitro Reduction | 5-Fluoro-2-(piperazin-1-yl)aniline | Ethanol/Water, Reflux |

| This compound | Sodium methoxide (B1231860) (NaOMe) | SNAr | 1-(4-Methoxy-2-nitrophenyl)piperazine | Methanol, Reflux |

| This compound | Ammonia (NH₃) | SNAr | 4-(Piperazin-1-yl)-3-nitroaniline | DMSO, 100-150 °C |

Formation of Hybrid Molecules Incorporating Other Heterocyclic Scaffolds

This compound serves as a versatile scaffold for the construction of hybrid molecules containing other important heterocyclic rings, such as triazoles and pyrazoles. These heterocyclic motifs are prevalent in pharmacologically active compounds. The synthesis of these hybrids typically involves initial functionalization of either the piperazine nitrogen or the fluoronitrophenyl ring, followed by a cyclization reaction.

Synthesis of Triazole Hybrids: 1,2,3-Triazoles are commonly synthesized via the Huisgen [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, often catalyzed by copper(I) (Click Chemistry). beilstein-journals.orgsigmaaldrich.com To create a triazole hybrid from the title compound, one of its functional groups must be converted into either an azide or an alkyne. For example, the secondary amine of the piperazine can be alkylated with a propargyl bromide to introduce a terminal alkyne. Alternatively, the nitro group can be reduced to an amine, which is then converted to an azide via diazotization followed by reaction with sodium azide. This functionalized piperazine derivative can then react with a corresponding alkyne or azide partner to form the triazole ring. frontiersin.org

Synthesis of Pyrazole (B372694) Hybrids: Pyrazoles are frequently synthesized by the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.org To access a pyrazole hybrid, the this compound can be first converted into a hydrazine derivative. This can be achieved by N-nitrosation of the piperazine amine followed by reduction, or by reacting a suitable derivative of the aniline (B41778) (obtained from nitro reduction) to form a hydrazine. This piperazinyl-hydrazine can then undergo cyclocondensation with various 1,3-dielectrophiles to construct the pyrazole ring. mdpi.com

The following table outlines synthetic strategies for forming hybrid molecules.

| Target Heterocycle | Key Intermediate from Title Compound | Co-reactant | Cyclization Reaction | Resulting Hybrid Scaffold |

|---|---|---|---|---|

| 1,2,3-Triazole | 1-(4-Fluoro-2-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine | Benzyl azide | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | (1-Benzyl-1H-1,2,3-triazol-4-yl)methyl-4-(4-fluoro-2-nitrophenyl)piperazine |

| 1,2,3-Triazole | 1-(4-Azido-2-nitrophenyl)piperazine (from nitro reduction, diazotization, and azidation) | Phenylacetylene | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1-(2-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)piperazine |

| Pyrazole | 1-(4-Fluoro-2-nitrophenyl)-4-hydrazinylpiperazine | Acetylacetone (2,4-Pentanedione) | Pauson-Khand Reaction / Condensation | 1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-fluorophenyl)-2-nitropiperazine |

| Pyridazinone | 5-Fluoro-2-(piperazin-1-yl)aniline | Mucochloric acid | Condensation/Cyclization | Substituted Phenyl-piperazinyl-pyridazinone |

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Nucleophilic Aromatic Substitution Involving Similar Compounds

The generally accepted mechanism for nucleophilic aromatic substitution, such as the synthesis of the title compound from a precursor like 1,4-difluoro-2-nitrobenzene and piperazine (B1678402), is a two-step addition-elimination process. nih.gov

Nucleophilic Addition (Rate-Determining Step): The reaction initiates with the attack of the nucleophile (piperazine) on the carbon atom bearing the leaving group (a fluorine atom). This step is typically the slowest and therefore the rate-determining step of the reaction. masterorganicchemistry.com This addition forms a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups, such as the nitro group (NO₂) ortho and the fluorine atom para to the site of attack, is crucial for stabilizing this negatively charged intermediate. libretexts.org The negative charge is delocalized across the aromatic ring and, most importantly, onto the nitro group, which significantly lowers the activation energy of this step. youtube.com

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion). libretexts.org

While the two-step pathway is classical, recent studies have shown that some SNAr reactions can proceed through a concerted (cSNAr) or borderline mechanism, particularly with less-activated substrates or specific nucleophiles like azoles. researchgate.netrsc.orgnih.gov However, for highly activated systems like a fluoronitrobenzene derivative reacting with a strong nucleophile like piperazine, the stepwise mechanism via a Meisenheimer complex is the predominant pathway.

Kinetic Studies of Formation and Transformation Pathways

Kinetic studies of SNAr reactions provide quantitative insight into the reaction rates and the factors that influence them. The reactions are typically second-order, with the rate being dependent on the concentrations of both the aromatic substrate and the nucleophile.

Rate Law: Rate = k[Aryl Halide][Nucleophile]

Activation parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined by measuring rate constants at various temperatures. For a catalyzed reaction of a similar compound with piperidine (B6355638), the activation enthalpy was found to be very low (0.38 kcal/mol) with a highly negative activation entropy (-55.4 cal/mol K), suggesting a highly ordered, associative transition state, consistent with the formation of an intermediate complex. researchgate.net

The table below presents representative kinetic data for the SNAr reaction of 1-chloro-2,4-dinitrobenzene (B32670) with different nucleophiles in methanol, illustrating the impact of the nucleophile on the reaction rate.

| Nucleophile | Relative Rate Constant (k_rel) |

| Piperidine | 7400 |

| Pyrrolidine | 5100 |

| Aniline (B41778) | 1 |

| n-Propylamine | 430 |

| Data is illustrative of typical SNAr kinetics and adapted from general findings in the field. researchgate.net |

Influence of Electronic and Steric Effects on Reaction Efficiency

The efficiency and rate of the formation of 1-(4-Fluoro-2-nitrophenyl)piperazine are profoundly influenced by the electronic and steric properties of the substituents on the aromatic ring.

Electronic Effects: The presence of strong electron-withdrawing groups (EWGs) is essential for activating the aromatic ring towards nucleophilic attack. rsc.org The efficiency of this activation depends on the position of the EWG relative to the leaving group.

Ortho/Para Positions: EWGs located ortho or para to the leaving group are highly effective because they can directly stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In the case of this compound's precursor, the nitro group is ortho to the reaction site, providing powerful resonance stabilization. The fluorine atom at the para position also contributes to the activation.

Meta Position: An EWG in the meta position offers only inductive stabilization, which is significantly less effective. Consequently, meta-isomers are largely unreactive under similar conditions. libretexts.orgrsc.org

The following table illustrates the dramatic effect of the nitro group's position on the relative reaction rates of fluoronitrobenzene with piperidine.

| Substrate | Nitro Group Position | Relative Rate |

| 1-Fluoro-4-nitrobenzene | para | 7 x 10¹⁰ |

| 1-Fluoro-2-nitrobenzene (B31998) | ortho | 3 x 10¹⁰ |

| 1-Fluoro-3-nitrobenzene | meta | 1 |

| Relative rates are approximations based on established principles of SNAr reactivity. libretexts.orgrsc.org |

Steric Effects: Steric hindrance can play a significant role in SNAr reactions by impeding the approach of the nucleophile to the reaction center. rsc.org

Ortho Substituents: While the ortho-nitro group is electronically activating, it can also exert a steric effect. However, the powerful electronic activation of the nitro group generally outweighs its moderate steric hindrance. rsc.org

Nucleophile Structure: The steric bulk of the nucleophile is also critical. For example, reactions with the more sterically hindered N-methylaniline are dramatically slower (by a factor of up to 10⁵) compared to reactions with aniline. rsc.org This is attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer steps. rsc.org Piperazine, being a secondary amine, is a potent nucleophile with moderate steric bulk, allowing for efficient reaction with activated aryl halides.

Biological and Pharmacological Research Endeavors

In Vitro Pharmacological Profiling of Derivatives

The in vitro assessment of compounds derived from 1-(4-fluoro-2-nitrophenyl)piperazine has been crucial in elucidating their pharmacological profiles. These studies have primarily focused on their interactions with specific biological targets, such as receptors and enzymes, and their effects on cellular activities.

Evaluation of Receptor Binding Affinity and Ligand Interactions

The piperazine (B1678402) moiety is a well-known pharmacophore that can be found in numerous compounds with activity at various neurotransmitter receptors. However, specific receptor binding affinity data for derivatives of this compound are not extensively available in the current scientific literature. General studies on N-phenylpiperazine analogues have shown that structural modifications can lead to selective binding at dopamine D2 and D3 receptors, with the N-phenylpiperazine moiety occupying the orthosteric binding site. nih.gov The presence and position of substituents on the phenyl ring, such as a fluorine atom, can influence this binding affinity and selectivity. nih.gov For instance, in a series of piperidine (B6355638)/piperazine-based compounds, a 4-fluorophenyl-substituted derivative resulted in being a poorer ligand for the sigma-1 receptor compared to other analogues, suggesting that the fluorine substitution can significantly alter receptor interaction.

Enzyme Inhibitory Assays

Derivatives of this compound have been investigated for their potential to inhibit various enzymes. A notable area of research has been their effect on tyrosinase, a key enzyme in melanin synthesis. One study focused on 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds, which share a structural similarity with derivatives of this compound. In this research, the competitive inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone demonstrated potent inhibition of tyrosinase from Agaricus bisporus (AbTYR), being approximately 100-fold more active than the reference compound, kojic acid. unica.it This suggests that the nitrophenylpiperazine scaffold can be a promising framework for the development of tyrosinase inhibitors. researchgate.net

Table 1: Enzyme Inhibitory Activity of a this compound Related Derivative

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Tyrosinase (Agaricus bisporus) | 0.18 | unica.it |

Cellular Activity Studies (e.g., Antiproliferative, Antioxidant)

The cellular effects of this compound derivatives, particularly their antiproliferative and antioxidant activities, have been a subject of interest. While specific data on derivatives of this compound are limited, related compounds have shown notable activity. For example, a study on 3(2H)-pyridazinone derivatives bearing a piperazinyl linker, including compounds with a 4-fluorophenylpiperazine moiety, demonstrated antiproliferative effects against gastric adenocarcinoma cells (AGS). nih.gov Another study on 1,4-disubstituted piperazine-2,5-dione derivatives found that these compounds could protect SH-SY5Y cells from hydrogen peroxide-induced oxidative damage, indicating antioxidant potential. nih.gov A novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), exhibited cytotoxicity against normal rat liver cells (BRL-3A) with an IC50 value of 9.64 µg/mL. nih.gov

In Vivo Efficacy Studies of Related Derivatives

While in vitro studies provide valuable insights into the pharmacological properties of compounds, in vivo studies are essential to evaluate their efficacy in a living organism. A study on a novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), demonstrated in vivo antibacterial efficacy. In a mouse thigh infection model and a mouse systemic infection model with neutropenia, NPDM showed a better therapeutic effect against methicillin-resistant Staphylococcus aureus (MRSA) than the reference drug tiamulin. nih.gov The 50% effective dose (ED50) of NPDM in a Galleria mellonella infection model was 50.53 mg/kg. nih.gov It is important to note that this is a complex derivative and further in vivo studies on simpler derivatives of this compound are needed to fully understand their therapeutic potential.

Therapeutic Potential of this compound Derivatives

The structural features of this compound derivatives make them promising candidates for the development of new therapeutic agents, particularly in the field of infectious diseases.

Antimicrobial and Antitubercular Activities

Several studies have highlighted the antimicrobial potential of piperazine derivatives. A novel pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl moiety, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has shown excellent in vitro antibacterial activity against MRSA and other Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values more potent than the reference drug tiamulin. nih.gov

Table 2: Antimicrobial Activity of a 1-(4-Nitrophenyl)piperazine Derivative

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | MRSA ATCC 43300 | 0.25 | nih.gov |

| S. aureus ATCC 29213 | 0.125 | nih.gov | |

| S. aureus AD3 (clinical strain) | 0.25 | nih.gov | |

| S. aureus 144 (clinical strain) | 0.25 | nih.gov |

Antineoplastic and Anticancer Properties

The arylpiperazine scaffold is a subject of significant interest in oncology research for its potential in developing novel anticancer agents. nih.gov Derivatives incorporating the this compound structure have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

One area of investigation involves phthalazine derivatives. A series of 1-anilino-4-(arylsulfanylmethyl)phthalazines were designed, and their anticancer activities were tested. researchgate.net Among these, compounds featuring fluoro and trifluoromethyl substitutions on the anilino ring, such as 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine, demonstrated potent in vitro activity against liver and fibrosarcoma cancer cell lines, with efficacy higher than the standard chemotherapeutic agent, cisplatin. researchgate.netnih.gov

Another novel agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine (RX-5902), has shown strong growth inhibition in a variety of human cancer cell lines, with IC50 values in the nanomolar range (10-20 nM). nih.gov Research indicates that RX-5902 exerts its anticancer effect by interfering with the β-catenin pathway. It achieves this by directly binding to Y593 phospho-p68 RNA helicase, which in turn downregulates the expression of genes like c-Myc and cyclin D1 that are critical for cancer cell proliferation. nih.gov

Furthermore, quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors. nih.gov These compounds can inhibit the anti-apoptotic Bcl-2 protein and induce p21, leading to a dose-dependent inhibition of proliferation in breast, skin, pancreas, and cervix cancer cell lines. nih.gov The inclusion of fluorine in such molecules is often explored to enhance pharmacological properties like lipophilicity and metabolic stability, which can be advantageous for anticancer drugs. mdpi.com

Table 1: Selected Piperazine Derivatives with Antineoplastic Activity

| Compound Name/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | Liver & Fibrosarcoma | Showed higher activity than cisplatin control in vitro. researchgate.netnih.gov |

| 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | Liver & Fibrosarcoma | Demonstrated higher activity than cisplatin control in vitro. researchgate.netnih.gov |

| RX-5902 (1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine) | Various human cancer cell lines | Exhibits strong growth inhibition (IC50: 10-20 nM); interferes with β-catenin function. nih.gov |

| Quinoxalinyl–piperazine derivatives | Breast, Skin, Pancreas, Cervix | Inhibit cell proliferation in a dose-dependent manner; act as G2/M cell cycle inhibitors. nih.gov |

Neuropharmacological Applications (e.g., Antidepressant, Antipsychotic)

The piperazine moiety is a cornerstone in the development of drugs targeting the central nervous system (CNS), particularly for antidepressants and antipsychotics. nih.gov This is largely due to its favorable pharmacokinetic profile for CNS penetration and its ability to interact with key neurotransmitter receptors. nih.gov

Derivatives of 1-phenylpiperazine are known to interact with various serotonergic (5-HT) and dopaminergic receptors, which are crucial targets in the treatment of psychosis and depression. nih.govnih.gov One notable compound, α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (BMY 14802), emerged from a series of 1-(pyrimidin-2-yl)piperazine derivatives as a potential atypical antipsychotic agent. nih.gov It has a low affinity for dopamine D2 receptors but binds with moderate affinity to sigma sites. snmjournals.org BMY 14802 was found to be effective in animal models of psychosis without inducing catalepsy, a common side effect of typical antipsychotics, suggesting a lower risk of extrapyramidal symptoms. nih.gov

In the realm of antidepressants, new derivatives of N-(2-methoxyphenyl)piperazine have been synthesized and shown to have a high affinity for 5-HT1A and 5-HT7 receptors. nih.govresearchgate.net One promising compound from this series, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibited potent antidepressant-like activity in the tail suspension test at low doses, with an effect stronger than the established antidepressant imipramine. nih.gov

The development of vestipitant, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide, highlights another application. It was identified as a highly potent and selective NK1 receptor antagonist, a target implicated in depression and other CNS disorders. nih.gov

Table 2: Neuropharmacological Activity of Selected Piperazine Derivatives

| Compound Name | Target Receptor(s) | Potential Application | Key Research Finding |

| BMY 14802 (α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol) | Sigma sites, Dopamine D2 (low affinity) | Atypical Antipsychotic | Effective in animal models of psychosis without inducing catalepsy. nih.gov |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 5-HT1A, 5-HT7 | Antidepressant | Showed strong antidepressant-like activity in vivo, greater than imipramine. nih.gov |

| Vestipitant | NK1 Receptor | Antidepressant / CNS disorders | Identified as a potent and selective NK1 receptor antagonist. nih.gov |

Anti-inflammatory and Analgesic Effects

Piperazine derivatives have been recognized for their potential as anti-inflammatory and analgesic agents. nih.gov Research has focused on synthesizing new compounds and evaluating their efficacy in preclinical models of inflammation and pain.

A study on 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines, which incorporate a fluorinated phenyl ring, demonstrated significant anti-inflammatory and analgesic activities. Specifically, compounds with a fluoro substitution at the ortho position or an electron-withdrawing nitro group at the para position showed excellent anti-inflammatory activity, potentially through the inhibition of COX-2. Other derivatives with fluoro substituents at the meta and para positions displayed good analgesic effects.

In another investigation, a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), was shown to possess both anti-inflammatory and anti-nociceptive properties. nih.gov It effectively reduced licking time in both the neurogenic and inflammatory phases of the formalin test and increased the latency to thermal stimulus in the hot plate and tail flick tests, indicating central analgesic mechanisms. nih.gov Furthermore, LQFM-008 reduced edema in the carrageenan-induced paw edema model and decreased cell migration in a pleurisy test, confirming its anti-inflammatory action. nih.gov

A novel pyrazole (B372694) derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), also exhibited significant anti-inflammatory and analgesic effects in models of acetic acid-induced writhing and formalin-induced pain. researchgate.net These findings underscore the potential of the fluorophenyl-piperazine scaffold in developing new treatments for pain and inflammation.

Table 3: Anti-inflammatory and Analgesic Effects of Piperazine Derivatives

| Compound/Derivative Class | Animal Model | Observed Effect |

| 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines | Carrageenan-induced rat paw edema | Excellent anti-inflammatory activity. |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Formalin test, Hot plate test, Carrageenan-induced paw edema | Reduced nociceptive behavior and decreased inflammation. nih.gov |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) | Acetic acid-induced writhing, Formalin test | Demonstrated significant analgesic and anti-inflammatory activity. researchgate.net |

Other Emerging Biological Activities (e.g., Antimalarial, Antiviral, Radiation Countermeasures)

Beyond the well-explored areas of anticancer and neuropharmacological research, derivatives of this compound are being investigated for other important therapeutic uses.

Antimalarial Activity: Several studies have explored aryl piperazine derivatives as potential antimalarial agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov In one study, piperazine derivatives were synthesized and tested against a chloroquine-resistant strain of P. falciparum. The most active compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, showed potent activity with an IC50 value of 0.5 μM. nih.gov Molecular docking studies suggested that this compound may exert its effect by binding to the active site of the parasite's plasmepsin II enzyme. nih.gov Other research on fluorinated triazolopyrazine scaffolds also demonstrated moderate antimalarial activity. beilstein-journals.org

Antiviral Potential: The development of broad-spectrum antiviral agents is a critical area of research. Fluorinated nucleoside analogues are an important class of compounds with therapeutic potential against various viral infections. researchgate.net Recently, a series of 4'-fluoro fleximer nucleoside analogues were designed and evaluated for their antiviral capabilities. nih.gov One compound, KAD-025, exhibited broad-spectrum activity against several viral families, including flaviviruses, filoviruses, and coronaviruses, with no toxicity observed up to 100 µM. nih.gov While not directly containing the this compound core, this highlights the utility of the fluoro-phenyl group in antiviral drug design.

Radiation Countermeasures: There is a significant need for effective and safe agents to protect against the harmful effects of ionizing radiation. nih.govnih.gov Novel piperazine derivatives are being developed as promising radioprotective agents. nih.gov A study focused on 1-(2-hydroxyethyl)piperazine derivatives identified compounds that provided significant radioprotective effects in human cell lines exposed to gamma radiation. These compounds demonstrated an ability to mitigate DNA damage and showed superior safety profiles compared to the current standard radioprotector, amifostine. nih.gov This research suggests that the piperazine scaffold is a valuable starting point for creating more effective radiation countermeasures. nih.gov

Table 4: Emerging Biological Activities of Related Piperazine Derivatives

| Activity | Compound Class / Specific Compound | Target/Model | Key Finding |

| Antimalarial | 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | Plasmodium falciparum (chloroquine-resistant) | Potent activity with an IC50 of 0.5 μM. nih.gov |

| Antiviral | 4'-fluoro fleximer nucleoside analogue (KAD-025) | Flaviviruses, Filoviruses, Coronaviruses | Exhibited broad-spectrum antiviral activity with no toxicity. nih.gov |

| Radiation Countermeasure | 1-(2-hydroxyethyl)piperazine derivatives | Human lymphoblastic and peripheral blood mononuclear cells | Demonstrated significant radioprotective effects and mitigated DNA damage with minimal cytotoxicity. nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity

The biological activity of derivatives based on the phenylpiperazine scaffold is significantly influenced by the nature and position of substituents on both the phenyl and piperazine (B1678402) rings. The core structure itself, comprising a piperazine ring linked to a substituted phenyl group, is a common feature in many pharmacologically active compounds. nih.gov

Key structural components that determine the biological activity of these derivatives include:

The Piperazine Ring: This six-membered heterocyclic ring with two opposing nitrogen atoms often serves as a scaffold, correctly positioning other functional groups for optimal interaction with biological targets. nih.govresearchgate.net It can also contribute to the physicochemical properties of the molecule, such as solubility and basicity. nih.gov

The Phenyl Ring: The aromatic ring is a crucial site for modification. Substituents on this ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity for target proteins.

The Linker: In many derivatives, the piperazine ring is connected to another pharmacophoric group via a linker. The nature, length, and flexibility of this linker are critical for achieving the correct orientation of the molecule within the target's binding site.

Substituents on the Phenyl Ring (Fluorine and Nitro Groups): In the parent compound, the 4-fluoro and 2-nitro groups are significant determinants of activity. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions like halogen bonding. nih.gov The electron-withdrawing nitro group can influence the electronic distribution of the phenyl ring and participate in hydrogen bonding. rsc.org

Studies on related compounds, such as 4-fluorobenzylpiperazine derivatives, have shown that the 4-fluorobenzyl moiety is a key pharmacophoric feature for certain activities, like tyrosinase inhibition. nih.gov Docking studies have revealed that the fluorine atom can establish halogen bonds with crucial amino acid residues in the active site of enzymes. nih.gov

Impact of Substituent Effects on Pharmacological Profiles

The pharmacological profile of 1-(4-Fluoro-2-nitrophenyl)piperazine derivatives can be finely tuned by altering the substituents on the aromatic ring and the piperazine nitrogen.

The fluorine atom at the 4-position of the phenyl ring plays a multifaceted role. Its high electronegativity can alter the electronic properties of the molecule, and its small size allows it to act as a bioisostere for a hydrogen atom, often leading to improved biological activity without a significant increase in steric bulk. nih.gov In studies of norfloxacin (B1679917) analogues, the fluorine atom was found to primarily affect the binding area of the molecule with its target. nih.gov Furthermore, fluorine can enhance membrane permeability and block metabolic oxidation at the site of substitution, thereby improving pharmacokinetic properties.

The nitro group at the 2-position is a strong electron-withdrawing group (EWG). The presence and position of EWGs can be critical for activity. For instance, in a series of tyrosinase inhibitors, derivatives with EWGs like trifluoromethyl (CF₃) or nitro (NO₂) groups on the arylic tail showed excellent inhibitory activity. nih.gov The nitro group's ability to form hydrogen bonds can also contribute to the binding affinity of the molecule to its target. rsc.org

Modifications at the N4 position of the piperazine ring are a common strategy to explore and optimize activity. A series of novel 1,4-disubstituted piperidine (B6355638)/piperazine derivatives were designed as HIV-1 entry inhibitors, where the substituent at this position was crucial for potent anti-HIV-1 activities. nih.gov For example, an N-(4-Fluoro-benzyl)piperazine analog demonstrated significant potency against HIV-1. nih.gov

The following table illustrates the impact of different substituents on the tyrosinase inhibitory activity of some 4-fluorobenzylpiperazine derivatives, which share a similar structural motif.

| Compound | Substituent on Arylic Tail | IC₅₀ (µM) |

|---|---|---|

| Kojic Acid (Reference) | - | 17.76 |

| Derivative 1 | 2-Trifluoromethyl | Data Not Specified as excellent |

| Derivative 2 | 2,4-Dinitrophenyl | Data Not Specified as excellent |

| Derivative 3 | 3-Chloro-2-nitro-phenyl | 0.18 |

Data adapted from studies on related 4-fluorobenzylpiperazine derivatives. nih.gov

Rational Design Principles for Optimized Derivative Synthesis

The principles of rational drug design are extensively applied to the this compound scaffold to develop derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov The design process often begins with a lead compound, which is then systematically modified based on an understanding of its interaction with the biological target.

Scaffold Hopping and Modification: The piperazine ring is a privileged scaffold that can be modified or replaced to alter the compound's properties. nih.gov For instance, replacing it with a piperidine ring has been shown to impact selectivity for different biological targets. nih.gov

Substituent Manipulation: A key strategy involves the introduction of various substituents on the phenyl ring to probe the steric and electronic requirements of the target's binding site. nih.gov This includes adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to modulate the molecule's electronic character. For example, the synthesis of derivatives with additional fluorine, chlorine, nitro, or methoxy (B1213986) groups has been explored to establish more favorable interactions within hydrophobic pockets of target enzymes. nih.gov

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing toxicity. For example, the fluorine atom can be considered a bioisostere of a hydrogen atom.

Fragment-Based Drug Design (FBDD): This approach starts with identifying small molecular fragments that bind to the target protein. These fragments are then grown or linked together to produce a lead compound with higher affinity. mdpi.com The this compound structure itself can be considered a larger fragment that can be further optimized. For example, the 4-fluorobenzylpiperazine fragment has been used as a primary building block for creating new tyrosinase inhibitors. nih.gov

The synthesis of these rationally designed derivatives often involves coupling the piperazine core with various acyl chlorides or carboxylic acids under basic conditions. nih.gov Methodologies like Buchwald–Hartwig amination and nucleophilic aromatic substitution (SNAr) are commonly employed to create the N-arylpiperazine linkage. nih.govmdpi.com

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific docking studies for 1-(4-Fluoro-2-nitrophenyl)piperazine were not prominently featured in the reviewed literature, extensive research on analogous nitrophenylpiperazine and arylpiperazine derivatives demonstrates the utility of this approach for predicting interactions with various biological targets.

Research on a novel series of 4-nitrophenylpiperazine derivatives identified potential tyrosinase inhibitors. researchgate.net Molecular docking was employed to investigate the interactions between these compounds and the enzyme's active site, helping to elucidate the structural basis for their inhibitory activity. researchgate.net In another area, phenylpiperazine derivatives have been evaluated as potential anticancer agents. nih.gov Docking studies showed that these compounds could bind to both the DNA-Topoisomerase II complex and the minor groove of DNA, suggesting a possible mechanism for their cytotoxic effects. nih.gov

The insights from molecular docking are crucial for structure-based drug design. By visualizing the binding pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For instance, studies on other piperazine (B1678402) derivatives have successfully used docking to understand their binding to targets like PARP-1 and various kinases, guiding the design of more potent and selective inhibitors. acs.orgresearchgate.net This information allows for the rational design of new analogs with improved potency and specificity.

| Compound Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 4-Nitrophenylpiperazine derivatives | Tyrosinase | Predicted interactions within the enzyme active site, explaining inhibitory mechanism. | researchgate.net |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topoisomerase II complex | Demonstrated ability to bind to the DNA-Topo II complex and the DNA minor groove. | nih.gov |

| Piperazine-substituted naphthoquinones | PARP-1 | Identified strong binding profiles and interactions with critical amino acids for PARP-1 inhibition. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. youtube.commdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. youtube.com The arylpiperazine scaffold is frequently subjected to QSAR studies to understand the structural requirements for various pharmacological activities. nih.govresearchgate.netmdpi.com

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with the observed biological activity. nih.gov These descriptors can encode various aspects of the molecular structure, including:

Topological descriptors: Information about atomic connectivity.

Spatial descriptors: Information about the 3D shape of the molecule.

Electronic descriptors: Information about charge distribution, dipole moment, and frontier molecular orbitals (HOMO/LUMO). nih.gov

Thermodynamic descriptors: Properties like heat of formation. nih.gov

For arylpiperazine derivatives, QSAR studies have successfully modeled antidepressant, antimalarial, and anticancer activities. nih.govmdpi.comconicet.gov.ar For example, a QSAR analysis of aryl alkanol piperazine derivatives identified that descriptors related to dipole moment, molecular shape (Shadow-XZ), and electronic properties (HOMO energy) were crucial for their activity as serotonin (B10506) and noradrenaline reuptake inhibitors. nih.gov Similarly, QSAR models for arylpiperazines with antimalarial properties have been developed to predict potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.netconicet.gov.ar These models provide valuable insights into the pharmacophore, guiding the design of new derivatives with enhanced activity. nih.gov Although no specific QSAR models for this compound have been detailed in the surveyed literature, the established methodologies for related compounds provide a clear framework for how such a model could be developed to optimize a desired biological activity.

ADMET Prediction and Drug Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess an acceptable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction and drug-likeness assessment are now integral parts of the early drug discovery process, used to filter out compounds with poor pharmacokinetic properties or potential toxicity issues. audreyli.commdpi.com These computational tools evaluate molecules against established criteria, such as Lipinski's Rule of Five, which helps predict oral bioavailability. bioflux.com.roresearchgate.net

The drug-likeness of a molecule is assessed by calculating various physicochemical properties. bioflux.com.ro Key parameters often include:

Molecular Weight (MW)

LogP (a measure of lipophilicity)

Topological Polar Surface Area (TPSA)

Number of Hydrogen Bond Donors (HBD)

Number of Hydrogen Bond Acceptors (HBA)

Number of Rotatable Bonds

| Category | Parameter | Significance |

|---|---|---|

| Physicochemical Properties (Drug Likeness) | Molecular Weight (MW) | Affects diffusion and transport across membranes. Lipinski's rule suggests <500 Da. bioflux.com.ro |

| LogP | Measures lipophilicity, influencing absorption and distribution. Lipinski's rule suggests <5. researchgate.net | |

| Hydrogen Bond Donors (HBD) | Affects solubility and membrane permeability. Lipinski's rule suggests <5. researchgate.net | |

| Hydrogen Bond Acceptors (HBA) | Affects solubility and receptor binding. Lipinski's rule suggests <10. researchgate.net | |

| Topological Polar Surface Area (TPSA) | Correlates with intestinal absorption and BBB penetration. Generally desired <140 Ų. researchgate.net | |

| Pharmacokinetics (ADME) | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Predicts if a compound can enter the central nervous system. | |

| Toxicity | AMES Mutagenicity / Carcinogenicity | Flags potential for causing DNA mutations or cancer. |

Density Functional Theory (DFT) Calculations in Mechanistic Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. scispace.com It is a powerful tool for studying molecular geometries, reaction mechanisms, and spectroscopic properties. researchgate.netmdpi.com

A detailed DFT study was performed on 1-(2-nitrophenyl)piperazine, a very close structural analog of this compound that lacks only the fluorine substituent. scispace.com In that study, the B3LYP functional with 6-31G(d) and 6-311++G(d,p) basis sets was used for calculations. scispace.com The key applications included:

Conformational Analysis: The potential energy surface was scanned to find the most stable conformer of the molecule. The analysis revealed that the conformer with the phenyl group in an equatorial orientation relative to the piperazine ring was the lowest in energy. scispace.com

Geometric Optimization: The bond lengths, bond angles, and dihedral angles of the most stable conformer were calculated. These theoretical values showed good agreement with experimental data for similar molecular fragments. scispace.com

Vibrational Spectroscopy: The normal mode frequencies were calculated and compared with experimental Fourier Transform Infrared (FTIR) and Raman spectra. This allowed for reliable vibrational assignments. scispace.com

NMR Spectroscopy: Nuclear magnetic shielding tensors were calculated to predict ¹H and ¹³C NMR chemical shifts, which correlated well with experimentally determined spectra. scispace.com

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of "1-(4-Fluoro-2-nitrophenyl)piperazine". Each technique provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For compounds in the nitrophenylpiperazine class, both ¹H NMR and ¹³C NMR spectra provide definitive structural confirmation. In the ¹H NMR spectrum of a closely related derivative, the methylene (B1212753) protons of the piperazine (B1678402) ring typically appear as distinct triplets. For instance, in one study, these signals were observed at chemical shifts of approximately 3.28 ppm and 2.68 ppm. The aromatic protons on the fluoro-nitrophenyl ring would exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling, appearing in the downfield region of the spectrum.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the aromatic ring attached to the electronegative fluorine and nitro groups, as well as the nitrogen of the piperazine ring, are characteristically shifted downfield. In a related structure, these carbons appear at chemical shifts around 151.75 ppm (C-F), 140.59 ppm (C-NO₂), and 145.41 ppm (C-N), respectively. The remaining aromatic carbons are typically found between 112 and 122 ppm.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a 1-(2-Fluoro-4-nitrophenyl)piperazine (B149060) Derivative

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| Aromatic Carbon (attached to F) | 151.75 |

| Aromatic Carbon (attached to N) | 145.41 |

| Aromatic Carbon (attached to NO₂) | 140.59 |

| Other Aromatic Carbons | 112.47 - 121.08 |

| Piperazine Methylene Carbons | ~50 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of "this compound" would be expected to show characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear as strong bands in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-N stretching of the aromatic amine and the aliphatic C-N stretching of the piperazine ring would be observed in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions. Furthermore, C-H stretching vibrations of the aromatic ring are seen just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring appear just below 3000 cm⁻¹. The C-F bond stretch would produce a strong absorption in the 1000-1400 cm⁻¹ range.

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For "this compound", high-resolution mass spectrometry (HRMS) would confirm its exact mass. The calculated monoisotopic mass is 225.09135480 Da. This technique provides a precise molecular formula (C₁₀H₁₂FN₃O₂) and helps to confirm the compound's identity through analysis of its fragmentation patterns.

Chromatographic Separation and Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating "this compound" from reaction mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for the analysis of piperazine derivatives. researchgate.net A reversed-phase HPLC method, likely using a C18 stationary phase, would be suitable for the separation and quantification of this compound. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly achieved using a UV detector, as the nitrophenyl chromophore allows for strong absorbance at specific wavelengths (e.g., around 340 nm). jocpr.com For piperazine compounds lacking a strong chromophore, a derivatization step with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to create a UV-active derivative, though this is not necessary for the title compound. jocpr.com HPLC methods are validated for linearity, accuracy, and precision to ensure reliable quantitative results. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like many piperazine derivatives. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which serves as a detector, providing mass spectra for each component. This allows for definitive identification based on both the retention time from the GC and the mass spectrum, which acts as a molecular fingerprint. Qualitative analysis of piperazine derivatives is frequently carried out using GC-MS. researchgate.net

X-ray Crystallography for Precise Structural Elucidation

While the specific crystal structure of "this compound" is not detailed in readily available literature, studies on closely related compounds, such as salts of 4-(4-nitrophenyl)piperazine, illustrate the methodology. iucr.orgnih.gov The process involves several key steps:

Crystallization : A single crystal of high quality must be grown. This is often achieved by slowly evaporating a solution of the compound in a suitable solvent mixture, such as methanol/ethyl acetate. nih.gov

Data Collection : The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of thousands of reflections is recorded as the crystal is rotated. scirp.org

Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms are determined. This initial model is then refined using computational methods (e.g., full-matrix least-squares on F²) to achieve the best fit with the experimental data. scirp.orgmdpi.com

The resulting crystal structure reveals not only the intramolecular details but also the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the solid state to form a supramolecular assembly. iucr.orgnih.gov

Interactive Data Table: Typical X-ray Crystallography Refinement Details for a Nitrophenylpiperazine Salt

| Parameter | Typical Value / Method |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c |

| Solution Method | Direct Methods |

| Refinement Method | Full-matrix least-squares on F² |

| Final R-indices [I > 2σ(I)] | R1 ≈ 0.04 - 0.06 |

| wR2 (all data) | ≈ 0.12 - 0.18 |

Drug Discovery and Development Perspectives

Role as a Key Intermediate in Pharmaceutical Synthesis

1-(4-Fluoro-2-nitrophenyl)piperazine is a crucial intermediate in the synthesis of various pharmaceutical agents. The piperazine (B1678402) ring is a common feature in many approved drugs, valued for its ability to impact physicochemical properties and provide a scaffold to orient pharmacophoric groups. nih.govmdpi.com The reactivity of the nitrophenyl group allows for further chemical modifications, such as reduction of the nitro group to an amine, which can then participate in a variety of coupling reactions to build more complex molecular architectures.

One of the most notable applications of this intermediate is in the synthesis of the multimodal antidepressant, Vortioxetine. newdrugapprovals.orgcjph.com.cn Several synthetic routes for Vortioxetine utilize precursors that lead to or directly involve the 1-(aryl)piperazine core structure. For instance, a common strategy involves the nucleophilic aromatic substitution reaction between 1-fluoro-2-nitrobenzene (B31998) and a piperazine derivative. cjph.com.cngoogle.comgoogle.com The resulting nitrophenylpiperazine intermediate is then subjected to a series of reactions, including reduction of the nitro group and subsequent coupling with another aromatic fragment, to yield the final drug substance. cjph.com.cnscispace.com

Another example of its utility is as an intermediate in the preparation of the antimicrobial agent Eperezolid. chemicalbook.com The synthesis leverages the 1-(2-fluoro-4-nitrophenyl)piperazine (B149060) core, demonstrating its role as a versatile building block for creating structurally distinct therapeutic agents. The fluorinated nitrophenylpiperazine structure is a key component that is elaborated upon to achieve the final complex molecule.

The general synthetic scheme involving this intermediate often follows a pathway similar to the one outlined below:

| Step | Reaction | Description |

| 1 | Nucleophilic Aromatic Substitution | Reaction of a halo-nitroaromatic compound (e.g., 1,4-difluoro-2-nitrobenzene) with piperazine to form the this compound core. |

| 2 | Nitro Group Reduction | The nitro group on the phenyl ring is reduced to an amine (e.g., using catalytic hydrogenation), creating a reactive site for further modification. cjph.com.cn |

| 3 | Coupling/Condensation | The newly formed aniline (B41778) derivative is then coupled with other chemical entities to construct the final active pharmaceutical ingredient. cjph.com.cn |

Lead Compound Identification and Optimization

The process of discovering new drugs often begins with identifying a "lead compound," a molecule that shows promising biological activity but may require modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.govnumberanalytics.compatsnap.com The this compound scaffold is a frequent starting point for generating libraries of compounds for screening and identifying such leads. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to the lead optimization process. youtube.com These studies involve systematically modifying the structure of the lead compound and evaluating how these changes affect its biological activity. numberanalytics.com For derivatives of this compound, SAR exploration could involve:

Modification of the Piperazine Ring: The second nitrogen atom of the piperazine ring is a common site for introducing a wide variety of substituents to explore different chemical spaces and interactions with the biological target.

Alterations to the Phenyl Ring: The substituents on the phenyl ring (fluoro and nitro groups) can be moved to different positions or replaced with other functional groups to fine-tune electronic properties and binding interactions. frontiersin.org

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres) to improve potency or reduce toxicity.

For example, in the development of prazosin-related compounds, which are alpha-adrenoceptor antagonists, modifications to the piperazine ring were crucial in determining the affinity and selectivity of the compounds. nih.gov Similarly, SAR studies on fluorophenylpiperazine analogues as inhibitors of human equilibrative nucleoside transporters (ENTs) revealed that the presence and position of halogen substitutes on the fluorophenyl moiety were essential for their inhibitory effects. frontiersin.org This systematic approach allows medicinal chemists to build a comprehensive understanding of the molecular features required for optimal activity. mdpi.comnih.gov

The goal of lead optimization is to develop a drug candidate with a desirable balance of properties, as summarized in the table below.

| Property | Optimization Goal | Example Strategy for Piperazine Derivatives |

| Potency | Increase affinity for the biological target (e.g., lower IC50 or Ki). | Modify substituents on the piperazine or phenyl ring to enhance binding interactions. |

| Selectivity | Maximize activity at the desired target while minimizing effects on other targets to reduce side effects. | Fine-tune the structure to exploit differences in the binding sites of related targets. nih.gov |

| ADME Properties | Optimize Absorption, Distribution, Metabolism, and Excretion for better bioavailability and duration of action. | Introduce polar groups to improve solubility or modify metabolically labile sites to increase stability. nih.gov |

| Safety | Reduce or eliminate toxicity. | Remove or modify structural motifs known to be associated with toxicity. umich.edu |

Preclinical Development Considerations for Advanced Derivatives

Once a lead compound has been optimized into a drug candidate, it must undergo rigorous preclinical development before it can be tested in humans. This phase involves a series of in vitro and in vivo studies to assess its safety and efficacy. youtube.com

For advanced derivatives originating from the this compound scaffold, key preclinical considerations include:

Pharmacokinetics (PK): These studies determine how the body absorbs, distributes, metabolizes, and excretes the drug candidate. The piperazine moiety can influence the PK profile, and understanding these characteristics is crucial for determining the appropriate dosing regimen. nih.gov For instance, some piperazine derivatives have been shown to inhibit drug transporters like P-glycoprotein, which can alter the bioavailability of co-administered drugs. nih.gov

Pharmacodynamics (PD): PD studies investigate the biochemical and physiological effects of the drug on the body. This includes confirming the mechanism of action and establishing a dose-response relationship.

Toxicology: A comprehensive battery of toxicology studies is conducted to identify potential adverse effects. This involves assessing acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity in animal models.

In Vivo Efficacy: The drug candidate's effectiveness is tested in animal models of the target disease. For example, in the preclinical development of the VEGFR-2 inhibitor BMS-540215, the compound demonstrated robust activity in human tumor xenograft models after its potency, selectivity, and pharmacokinetic properties were optimized. nih.gov

The preclinical data package is critical for obtaining regulatory approval to initiate clinical trials in humans. It provides the foundational evidence that the potential therapeutic benefits of the drug candidate outweigh its risks.

Future Research Directions and Translational Applications

Exploration of Novel Therapeutic Targets for Piperazine (B1678402) Derivatives

The piperazine nucleus is a well-established pharmacophore present in a wide array of approved drugs, demonstrating its privileged structure status in drug discovery. wisdomlib.org Derivatives of piperazine have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, antidepressant, and antimicrobial agents. wisdomlib.org The inherent versatility of the piperazine scaffold allows for structural modifications that can significantly alter the compound's medicinal properties. wisdomlib.org

Research into derivatives of 1-(4-nitrophenyl)piperazine, a compound structurally related to 1-(4-fluoro-2-nitrophenyl)piperazine, has revealed promising antimicrobial activities. nih.govresearchgate.net Studies have demonstrated the efficacy of these derivatives against various bacterial and fungal pathogens, including strains of Staphylococcus aureus and Mycobacterium. nih.govresearchgate.net For instance, certain derivatives have shown notable inhibitory activity against M. kansasii and F. avenaceum. researchgate.net Furthermore, other research has explored the anti-inflammatory potential of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives in the context of acute lung injury. nih.gov

The exploration of novel therapeutic targets for derivatives of this compound could build upon these findings. The introduction of fluorine and nitro groups on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced activity and selectivity for specific biological targets. Future investigations could focus on designing and synthesizing libraries of derivatives to screen against a diverse range of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in various diseases. The established broad-spectrum biological activity of piperazine compounds suggests that derivatives of this compound are promising candidates for discovering new treatments for infectious diseases, inflammatory conditions, and neurological disorders. wisdomlib.orgnih.gov

Table 1: Investigated Therapeutic Activities of Substituted Phenylpiperazine Derivatives

| Derivative Class | Therapeutic Target/Activity | Pathogen/Model System | Reference |

|---|---|---|---|

| 1-(4-nitrophenyl)piperazine Derivatives | Antimycobacterial | M. kansasii, M. marinum | nih.govresearchgate.net |

| 1-(4-nitrophenyl)piperazine Derivatives | Antifungal | F. avenaceum | researchgate.net |

| 1-(4-(benzylsulfonyl)-2-nitrophenyl) Derivatives | Anti-inflammatory | LPS-induced acute lung injury | nih.gov |

| 1,2,4-triazole-piperazine Hybrids | MAO-A Inhibition | Human Monoamine Oxidase A | nih.gov |

| Pleuromutilin-piperazine Conjugates | Antibacterial | Methicillin-resistant S. aureus (MRSA) | mdpi.com |

Development of Next-Generation Synthetic Strategies

The synthesis of 1,4-disubstituted piperazines, including this compound, is fundamental to exploring their therapeutic potential. Traditional synthetic routes often rely on methods such as the Buchwald–Hartwig coupling, the Ullmann–Goldberg reaction for N-aryl derivatives, and nucleophilic substitution on alkyl halides for N-alkyl derivatives. nih.gov While effective, these methods can be limited by the need for expensive catalysts, multi-step procedures, and challenges in scalability and purification. researchgate.net

Next-generation synthetic strategies aim to overcome these limitations by developing more efficient, cost-effective, and environmentally friendly methods. Key areas of development include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly improve efficiency and reduce waste. core.ac.uk For example, methods have been developed to synthesize 1-(4-methoxyphenyl)piperazine (B173029) from diethanolamine (B148213) in a one-pot process. core.ac.uk

Catalyst-Free Reactions: The development of reactions that proceed under mild conditions without the need for transition metal catalysts is a significant goal. researchgate.net This simplifies purification and reduces the risk of metal contamination in the final product.

Novel Ring-Opening Reactions: Innovative strategies involving the ring-opening of precursors like triethylenediamine (DABCO) have been developed to create structurally diverse piperazines. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch synthesis. This technology is increasingly being applied to the synthesis of active pharmaceutical ingredients and their intermediates.

These advanced synthetic approaches can accelerate the production of diverse libraries of this compound derivatives for biological screening. nih.gov By improving access to novel and complex piperazine structures, these methods will play a crucial role in the discovery of next-generation therapeutics.

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development process. researchgate.netbpasjournals.com These technologies can significantly reduce the time and cost associated with bringing a new drug to market by optimizing various stages of the pipeline. bpasjournals.comnih.gov For piperazine derivatives like this compound, AI and ML can be powerful tools for designing novel compounds with improved therapeutic properties.

Key applications of AI and ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and prioritize novel therapeutic targets for which piperazine derivatives may be effective. nih.gov

High-Throughput Virtual Screening: ML models can rapidly screen massive virtual libraries of chemical compounds to identify those most likely to bind to a specific biological target, significantly narrowing the pool of candidates for experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up, optimized for specific properties such as high potency, selectivity, and favorable pharmacokinetic profiles. researchgate.net

Predictive Modeling: AI can be used to build models that predict a compound's activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize the most promising candidates for synthesis. nih.gov

Table 2: Applications of AI and Machine Learning in the Drug Discovery Pipeline

| Stage | AI/ML Application | Description | Reference |

|---|---|---|---|

| Target Identification | Gene Network Analysis | Ranks the order of genes to identify promising drug targets. | nih.gov |

| Hit Identification | High-Throughput Virtual Screening (HTVS) | Screens large chemical libraries to identify initial 'hit' compounds. | nih.gov |

| Lead Optimization | QSAR & Predictive Modeling | Predicts biological activity (QSAR) and ADME/Tox properties to guide compound optimization. | nih.govslideshare.net |

| Preclinical Development | Clinical Trial Outcome Prediction | Models can predict the potential success rate of clinical trials, reducing costs. | nih.gov |

Bridging In Silico and Experimental Research for Compound Optimization

The most effective approach to modern drug discovery involves a synergistic partnership between computational (in silico) methods and traditional experimental research. This iterative cycle of design, synthesis, testing, and analysis allows for the rapid optimization of lead compounds.

The process for optimizing derivatives of this compound would typically follow these steps:

In Silico Design and Prediction: Computational chemists use techniques like molecular docking to predict how different derivatives will bind to a specific therapeutic target, such as a bacterial enzyme or a human receptor. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and ADME prediction tools are used to forecast the compound's potential efficacy and pharmacokinetic properties. nih.gov

Chemical Synthesis: Guided by the computational predictions, medicinal chemists synthesize a focused set of the most promising derivatives. Advanced synthetic strategies are employed to ensure efficient and pure production of the target molecules.

In Vitro and In Vivo Testing: The newly synthesized compounds are then subjected to a battery of experimental assays to determine their actual biological activity, potency, selectivity, and toxicity.

Data Analysis and Model Refinement: The experimental results are fed back into the computational models. This new data helps to refine the models, improving their predictive accuracy for the next round of design.

This closed-loop approach ensures that laboratory resources are focused on synthesizing and testing compounds with the highest likelihood of success. By bridging the gap between computational prediction and real-world experimental data, researchers can accelerate the optimization process, leading to the development of safer and more effective drugs based on the this compound scaffold.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-(4-Fluoro-2-nitrophenyl)piperazine and confirming its structural integrity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a modified piperazine derivative can be synthesized by reacting 4-fluoro-2-nitrohalobenzene with piperazine under reflux in a polar aprotic solvent (e.g., DCM) with a Cu(I) catalyst to promote click chemistry for triazole formation . Structural confirmation requires elemental analysis (C, H, N content) and spectral characterization (¹H/¹³C NMR, IR, and mass spectrometry). Thin-layer chromatography (TLC) with hexane:ethyl acetate (1:2) can monitor reaction progress .

Q. How can researchers assess the toxicity profile of this compound in preclinical models?

- Methodological Answer : Toxicity is evaluated via in vivo studies using rodent models. Key parameters include acute toxicity (LD50 determination), histopathological analysis of organs (e.g., liver, kidneys), and hematological profiling. Modified piperazine derivatives have shown low toxicity in infiltration anesthesia models, attributed to structural modifications like β-cyclodextran inclusion, though this may reduce bioactivity . Dose-response curves and comparative studies with unmodified analogs are critical for validating safety margins .

Q. What analytical techniques are effective for characterizing purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity, while Raman microspectroscopy (20 mW laser power, 128–256 scans) distinguishes structural analogs and isomers . Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), particularly to study hydration states (e.g., hemihydrate vs. anhydrous forms) under varying temperatures .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of derivatives targeting biological pathways?

- Methodological Answer : SAR studies involve systematic substitution of functional groups (e.g., nitro, fluoro) and computational docking (AutoDock, Schrödinger Suite) to predict binding affinities to targets like platelet receptors or microbial enzymes . For instance, the nitro group at the 2-position enhances electron-withdrawing effects, potentially stabilizing π-π interactions in receptor binding . Experimental validation includes in vitro assays (e.g., antiplatelet aggregation tests) and comparative IC50 values against unmodified analogs .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?